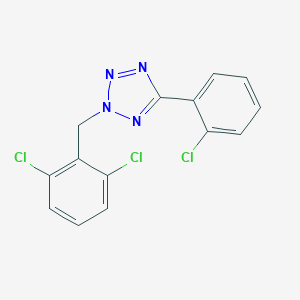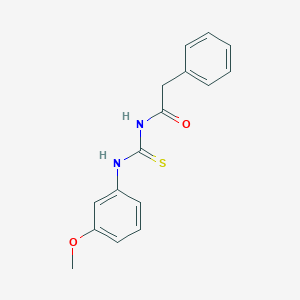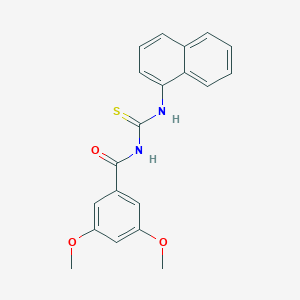![molecular formula C17H16BrN3O3S B328747 isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B328747.png)
isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate is a synthetic organic compound with the molecular formula C17H16BrN3O3S and a molecular weight of 422.3 g/mol. This compound is characterized by its complex structure, which includes a bromopyridinyl group, a carbonyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Bromopyridinyl Intermediate: This involves the bromination of pyridine to obtain 5-bromopyridine.
Coupling Reaction: The bromopyridinyl intermediate is then coupled with a carbonyl-containing compound under specific reaction conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate with isopropyl alcohol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: A related compound with similar structural features but lacking the bromopyridinyl group.
Isopropyl 4-(carbamoyl)benzoate: Another similar compound with a carbamoyl group instead of the carbonothioyl group.
Uniqueness
isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C17H16BrN3O3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
propan-2-yl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-10(2)24-16(23)11-3-5-14(6-4-11)20-17(25)21-15(22)12-7-13(18)9-19-8-12/h3-10H,1-2H3,(H2,20,21,22,25) |
InChI Key |
HWIHVLRRZGTMMI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B328666.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B328667.png)
![N-(4-chlorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328668.png)
![4-{[5-(3-Fluorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328669.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328671.png)
![N-tert-butyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328672.png)
![N-(3-Fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B328673.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
